N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}acetamide
Overview
Description
N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}acetamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Salt Formation and Usage : A study discusses a salt form, specifically N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, and its utilization in pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
- Oxidative Applications : Another research outlines the synthesis of related compounds, like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, demonstrating their utility in oxidative reactions (Mercadante et al., 2013).
Biological and Pharmaceutical Research
- Antimicrobial Activities : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been evaluated for their antimicrobial properties against pathogenic bacteria and Candida species, indicating their potential in antimicrobial therapies (Mokhtari & Pourabdollah, 2013).
- Inhibitor of Human ACAT : Research on a compound closely related to N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}acetamide, namely 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has shown its effectiveness as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase, suggesting its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
- Anti-acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which bear structural similarity, have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential use in treating conditions like dementia (Sugimoto et al., 1990).
DNA and Protein Binding Studies
- DNA and Protein Binding : A study on N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives, related to the compound , showed their ability to bind with DNA and BSA (Bovine Serum Albumin), suggesting potential applications in biochemical research (Raj, 2020).
Selective Inhibition Properties
- Selective Inhibition of Inducible Nitric-oxide Synthase : N-(3-(Aminomethyl)benzyl)acetamidine (1400W), structurally related to the compound, was studied for its selective inhibition properties of inducible nitric- oxide synthase, illustrating its potential therapeutic applications in conditions involving overexpression of nitric-oxide synthase (Garvey et al., 1997).
Properties
IUPAC Name |
N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(18)16-11-13-3-5-14(6-4-13)19-15-7-9-17(2)10-8-15/h3-6,15H,7-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKTOOJOZFZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)OC2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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